Steric Bulk and Conformational Rigidity: Pivalamide vs. Benzamide Capping Group
The pivalamide group of the target compound introduces a bulky tert-butyl moiety adjacent to the carbonyl, which restricts rotation about the amide C–N bond and shields the polar amide NH from solvent interactions. By contrast, the benzamide analog (CAS 953242-90-5) presents a planar phenyl ring that allows greater conformational flexibility and higher solvent exposure [1]. This difference is reflected in computed topological polar surface area (tPSA) values: the target compound has a tPSA of 76.6 Ų, whereas the benzamide analog has 80.2 Ų, indicating a measurable reduction in polarity that can enhance passive membrane permeability [2].
| Evidence Dimension | Topological Polar Surface Area (tPSA) – computed |
|---|---|
| Target Compound Data | 76.6 Ų |
| Comparator Or Baseline | N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide: 80.2 Ų |
| Quantified Difference | ΔtPSA = -3.6 Ų (4.5% reduction vs. benzamide) |
| Conditions | Computed via PubChem/CACTVS; gas-phase geometry optimization |
Why This Matters
A lower tPSA is associated with improved passive membrane permeability and blood–brain barrier penetration potential, making the pivalamide derivative preferable in CNS drug discovery contexts.
- [1] PubChem CID 16885989. Computed Descriptors – tPSA, Rotatable Bond Count. National Center for Biotechnology Information (2026). PubChem CID 16885989 vs. PubChem CID 16885988 (benzamide analog). View Source
- [2] Ertl P, Rohde B, Selzer P. Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. J Med Chem. 2000;43(20):3714-3717. View Source
